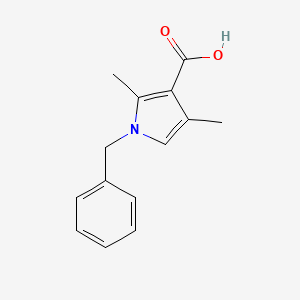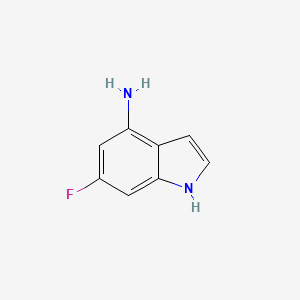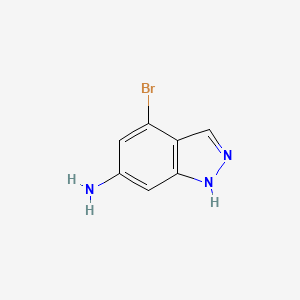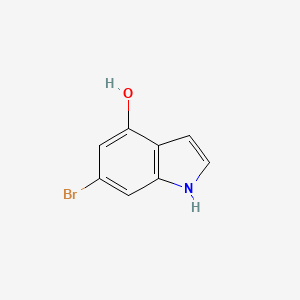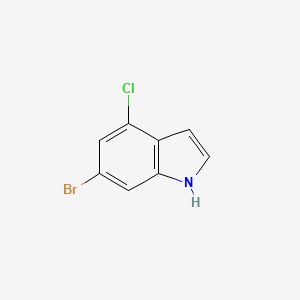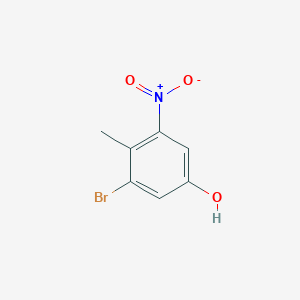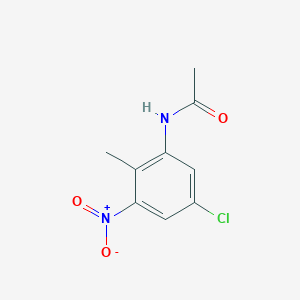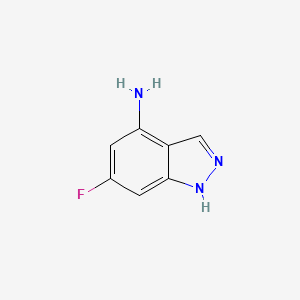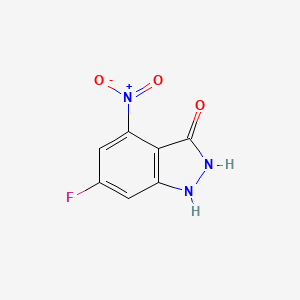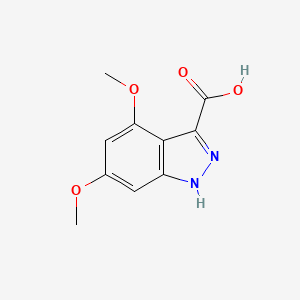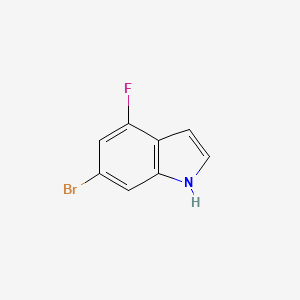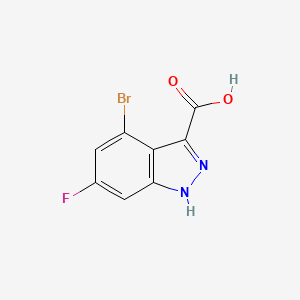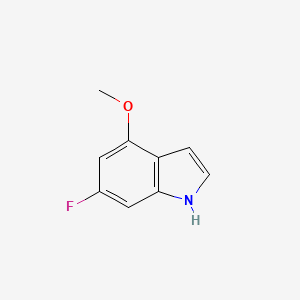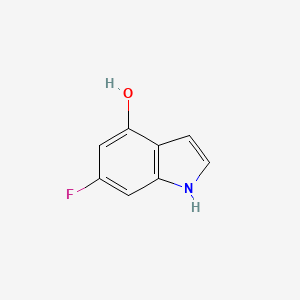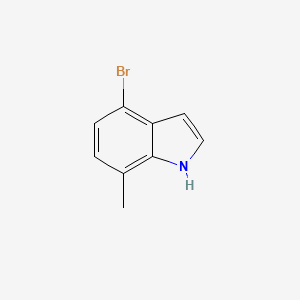
4-Bromo-7-methyl-1H-indole
Vue d'ensemble
Description
4-Bromo-7-methyl-1H-indole is a chemical compound with the molecular weight of 210.07 . It is used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Bromo-7-methyl-1H-indole, has been a subject of interest in recent years due to their biological and pharmaceutical activities . The synthesis often involves multicomponent reactions . For instance, the reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-methyl-1H-indole is represented by the InChI code1S/C9H8BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 . Chemical Reactions Analysis
Indoles, including 4-Bromo-7-methyl-1H-indole, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .Physical And Chemical Properties Analysis
4-Bromo-7-methyl-1H-indole has a molecular weight of 210.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.Applications De Recherche Scientifique
- Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- For example, Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and severe agitation in patients with mental disorders .
- Another example is Vinblastine, which is used for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
- Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Pharmaceuticals
Industrial Applications
Biotechnological Production
- Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- This has led to promising new heterocycles with chemical and biomedical relevance .
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Multicomponent Reactions
Synthesis of Alkaloids
Synthesis of Ergot Alkaloids
- Indoles are frequently used in the synthesis of various organic compounds .
- They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .
- This has led to promising new heterocycles with chemical and biomedical relevance .
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
Organic Synthesis
Chemical Biology
Material Science
Safety And Hazards
Orientations Futures
Indoles, including 4-Bromo-7-methyl-1H-indole, have attracted increasing attention in recent years due to their biological and pharmaceutical activities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on the development of new synthesis methods and the exploration of their potential biological activities.
Propriétés
IUPAC Name |
4-bromo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMJIOSKNKIMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646680 | |
| Record name | 4-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methyl-1H-indole | |
CAS RN |
936092-87-4 | |
| Record name | 4-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

